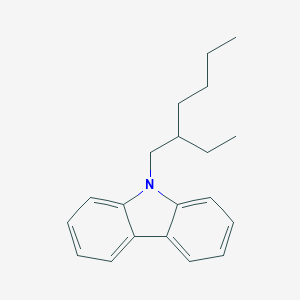

9-(2-Ethylhexyl)carbazole

Description

Significance of the Carbazole (B46965) Scaffold in Advanced Materials Research

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the design of materials for organic electronics. mdpi.com Its rigid and planar structure, coupled with its electron-rich nature, provides excellent thermal and chemical stability. mdpi.commdpi.com One of the most critical properties of the carbazole scaffold is its inherent ability to transport holes, which are positive charge carriers. mdpi.commdpi.com This characteristic is fundamental to the operation of many organic electronic devices.

Furthermore, the carbazole structure can be readily functionalized at various positions (the 2, 7, 3, 6, and 9 positions), allowing for the fine-tuning of its electronic and physical properties. mdpi.com This versatility enables chemists to design and synthesize a vast library of carbazole derivatives with tailored characteristics, such as enhanced solubility, specific energy levels, and improved charge transport capabilities, making them suitable for a diverse array of applications. mdpi.commdpi.com

Overview of N-Substituted Carbazole Derivatives

Substitution at the nitrogen atom (position 9) of the carbazole ring is a common strategy to modify the properties of the parent compound. Attaching different alkyl or aryl groups at this position can significantly impact the molecule's solubility, morphology, and electronic behavior without drastically altering its fundamental electronic structure. mdpi.com The introduction of a substituent at the N-position can, for instance, prevent undesirable aggregation between molecules, thereby improving the performance of the material in thin-film devices.

Specific Academic Research Focus on 9-(2-Ethylhexyl)carbazole (EHCz)

Among the various N-substituted carbazole derivatives, this compound (EHCz) has garnered considerable attention from the academic and industrial research communities. chemimpex.com The attachment of the bulky and flexible 2-ethylhexyl group to the carbazole nitrogen imparts several beneficial properties. Primarily, it significantly enhances the solubility of the carbazole core in common organic solvents, which is a crucial factor for solution-based processing of large-area electronic devices. chemimpex.comrsc.org This improved solubility facilitates the formation of uniform and high-quality thin films.

Furthermore, the 2-ethylhexyl group helps to disrupt the close packing of the carbazole units, leading to the formation of amorphous (non-crystalline) films. oup.com This amorphous nature is often desirable in organic electronic devices as it can lead to more isotropic charge transport and prevent issues related to grain boundaries that can arise in crystalline films. The unique combination of good solubility, excellent thermal stability, and favorable electronic properties makes EHCz a valuable building block in the synthesis of more complex molecules and polymers for a range of organic electronic applications. chemimpex.com

Properties of this compound

The utility of EHCz in organic electronics is underpinned by its distinct physical and chemical properties.

| Property | Value |

| CAS Number | 187148-77-2 |

| Molecular Formula | C20H25N |

| Molecular Weight | 279.42 g/mol |

| Appearance | Light yellow to yellow to orange clear liquid |

| Boiling Point | 40 °C at 3 mmHg |

| Density | 1.004 g/mL at 25 °C |

| Refractive Index | n20/D 1.5949 |

Data sourced from Sigma-Aldrich and Chem-Impex. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

The 2-ethylhexyl substituent on the carbazole nitrogen plays a crucial role in the performance of materials derived from EHCz. Research has shown that this alkyl chain influences the thermal stability and solubility of the resulting compounds.

In one study, a hole-transporting material (HTM) based on a (2-ethylhexyl)-9H-carbazole core was synthesized. This material, designated CMO, demonstrated good solubility and significant charge extraction ability. rsc.org Planar perovskite solar cells incorporating CMO as the HTM achieved a high power conversion efficiency of 15.92%. rsc.org This efficiency is comparable to that of the well-established HTM, Spiro-OMeTAD, which reached 16.70% under similar conditions. rsc.org

Another area of active research is the development of carbazole-based polymers for use in tin-lead perovskite solar cells. A polymer synthesized from EHCz, poly[(phenyl)imino[this compound]-2,7-diyl] (CzAn), was used as an HTM to replace the commonly used PEDOT:PSS. unc.edunrel.gov This substitution led to enhanced efficiency and stability in methylammonium-free, tin-lead perovskite solar cells. unc.edunrel.gov

Derivatives of EHCz have also shown promise as hole-transporting materials in other contexts. For instance, 2,7-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole was synthesized and found to exhibit high thermal stability, with an initial weight loss temperature of 400 °C, and a glass-transition temperature of 88 °C. oup.com Amorphous films of this compound demonstrated high hole drift mobilities, exceeding 10⁻² cm² V⁻¹ s⁻¹ at high electric fields. oup.com

Furthermore, EHCz is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs). Copolymers incorporating this compound units have been developed for use in light-emitting devices. bohrium.commdpi.com These copolymers have shown efficient electroluminescence with low onset voltages. bohrium.com For example, a single-layer blue OLED using 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole as the emitting layer was fabricated, emitting blue light with high current efficiency. researchgate.net

The versatility of EHCz is further highlighted by its use in developing fluorescent sensors for detecting environmental pollutants, where it contributes to high sensitivity and selectivity. chemimpex.com Its derivatives are also utilized in the production of high-performance polymers and coatings, benefiting from the stability and compatibility imparted by the EHCz unit. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-(2-ethylhexyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-3-5-10-16(4-2)15-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h6-9,11-14,16H,3-5,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNQWFLHXTRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584610 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187148-77-2 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Ethylhexyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 9 2 Ethylhexyl Carbazole

Established Synthetic Pathways for N-Alkylation of Carbazole (B46965)

The primary method for synthesizing 9-(2-ethylhexyl)carbazole is the N-alkylation of the carbazole core. This reaction involves the substitution of the hydrogen atom on the nitrogen with a 2-ethylhexyl group.

Alkylation Reaction Optimization and Yield Analysis

The synthesis of this compound is typically achieved by reacting carbazole with 2-ethylhexyl bromide. The efficiency of this reaction is highly dependent on the choice of base, solvent, and catalyst.

One common method involves the use of potassium hydroxide (B78521) as the base in a solvent such as dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org In a typical procedure, carbazole, potassium hydroxide, and 2-ethylhexyl bromide are reacted at an elevated temperature. semanticscholar.org For instance, a molar equivalence ratio of 1:1.5:1.2 for carbazole, potassium hydroxide, and 2-ethylhexyl bromide, respectively, in DMSO heated to 80°C for 30 minutes has been reported. semanticscholar.org

Phase transfer catalysis (PTC) has emerged as a highly effective method for this alkylation. doi.orgcrdeepjournal.org PTC facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the carbazole, enabling the nucleophilic substitution on the 2-ethylhexyl bromide. crdeepjournal.org One optimized PTC method utilizes sodium hydroxide as the base and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). doi.org However, this can require a large excess of the alkylating agent. doi.org

Further optimization has led to the use of supramolecular complexes as catalysts. A high yield of 96% has been achieved using 1.0 equivalent of sodium hydroxide, a catalytic amount (0.1 equivalents) of 18-crown-6 (B118740) as the phase transfer catalyst, and a mixture of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water as solvents. doi.org This method offers the advantage of milder reaction conditions and a more favorable stoichiometric ratio of reactants. doi.org

The table below summarizes various synthetic conditions and their corresponding yields for the N-alkylation of carbazole.

| Base | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Potassium Hydroxide | None | DMSO | 80°C, 30 min | Not specified | semanticscholar.org |

| Sodium Hydroxide | TBAB | Not specified | Not specified | >95% | doi.org |

| Sodium Hydroxide | 18-crown-6 | 2-MeTHF/Water | Room Temperature | 96% | doi.org |

Green Chemistry Approaches in Synthesis

Recent research has focused on developing more environmentally friendly methods for the synthesis of this compound, aligning with the principles of green chemistry. doi.org These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

A significant advancement in this area is the use of phase transfer catalysis under mild, room temperature conditions, which eliminates the need for heating. doi.org The utilization of bio-renewable solvents, such as 2-MeTHF, further enhances the green credentials of the synthesis. doi.org An optimized green synthesis protocol involves the use of 18-crown-6 as a catalyst with aqueous sodium hydroxide in a 2-MeTHF/water solvent system, achieving a high yield of 96%. doi.org This method also benefits from being a column chromatography-free process, which significantly reduces the use of organic solvents during purification. doi.org

Functionalization Strategies for this compound Derivatives

The this compound scaffold can be further modified to tune its electronic and physical properties for specific applications, such as in organic light-emitting diodes (OLEDs) and polymer solar cells.

Halogenation at Specific Positions (e.g., 2,7- and 3,6-dibromo-substitution) for Monomer Synthesis

Halogenation of the this compound core is a crucial step for creating monomers for polymerization reactions like Suzuki and Stille couplings. The most common positions for halogenation are the 2,7- and 3,6- positions of the carbazole ring.

2,7-Disubstitution: The synthesis of 2,7-dibromo-9-(2-ethylhexyl)carbazole can be achieved through the alkylation of 2,7-dibromocarbazole with 2-ethylhexyl bromide, using potassium hydroxide in DMSO. semanticscholar.org An alternative, more complex route starts from the nitration of 4,4'-diiodobiphenyl (B1208875), followed by a Cadogan cyclization and N-alkylation. tandfonline.com A two-step synthesis has also been reported, involving the nitration of 4,4'-diiodobiphenyl and subsequent simultaneous carbazole ring closure and N-alkylation using tris(2-ethylhexyl) phosphite. tandfonline.com

3,6-Disubstitution: 3,6-Dibromo-9-(2-ethylhexyl)carbazole is commonly prepared by the bromination of this compound using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). semanticscholar.org A molar equivalent ratio of 1:2.1 of the carbazole to NBS is typically used. semanticscholar.org Similarly, 3,6-diiodo-9-(2-ethylhexyl)carbazole can be synthesized via the alkylation of 3,6-diiodo-9H-carbazole with 2-ethylhexyl bromide. nih.gov

The table below outlines the synthesis of halogenated this compound derivatives.

| Compound | Starting Material | Reagents | Position of Halogenation | Reference |

| 2,7-Dibromo-9-(2-ethylhexyl)carbazole | 2,7-Dibromocarbazole | 2-Ethylhexyl bromide, KOH, DMSO | 2,7 | semanticscholar.org |

| N-(2-Ethylhexyl)-2,7-diiodocarbazole | 4,4'-Diiodobiphenyl | 1. Nitration, 2. Tris(2-ethylhexyl) phosphite | 2,7 | tandfonline.com |

| 3,6-Dibromo-9-(2-ethylhexyl)carbazole | This compound | NBS, DMF | 3,6 | semanticscholar.org |

| 9-(2-Ethylhexyl)-3,6-diiodocarbazole | 3,6-Diiodo-9H-carbazole | 2-Ethylhexyl bromide | 3,6 | nih.gov |

Introduction of Electron-Withdrawing and Electron-Donating Groups

To create materials with specific electronic properties, such as donor-acceptor systems for organic photovoltaics, electron-withdrawing or electron-donating groups can be introduced onto the this compound framework. This is often achieved through cross-coupling reactions of the halogenated derivatives.

For example, donor-acceptor copolymers have been synthesized by the Suzuki coupling of 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (an electron-donor unit) with electron-acceptor units like 5,6-difluorobenzo[c] doi.orgmdpi.comresearchgate.netthiadiazole derivatives. mdpi.com In another instance, carbazole-substituted unsymmetrical hexa-peri-hexabenzocoronenes have been synthesized, where the carbazole moiety acts as an electron-donating group. researchgate.net The synthesis involved Sonogashira coupling of N-2-ethylhexyl-3-bromocarbazole with various terminal alkynes. researchgate.net

Synthesis of Polymeric Precursors and Monomers

Halogenated this compound derivatives are key monomers for the synthesis of conjugated polymers. These polymers are widely used in organic electronics due to their desirable optoelectronic properties.

Suzuki and Stille coupling reactions are the most common polymerization methods. For instance, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole was synthesized via a Stille coupling reaction between 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole and 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole. mdpi.com

Donor-acceptor copolymers, such as CP1, have been synthesized through Suzuki coupling of 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole and a difluorobenzothiadiazole-based comonomer. mdpi.com The polymerization is typically carried out in a high-boiling solvent like xylene with a palladium catalyst and a phase transfer agent. mdpi.com Similarly, copolymers of fluorene (B118485) and carbazole, like PF8Cz, are prepared from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene-based diboronic ester. ossila.com

Academic Methodologies for Characterization of Synthetic Products

Spectroscopic methods are indispensable tools for the structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information on the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. doi.orgmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the exact structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely employed to characterize this compound and its derivatives. doi.orgbohrium.com

For the parent compound, this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons of the carbazole core and the aliphatic protons of the 2-ethylhexyl group. doi.org The aromatic region typically displays signals between 7.2 and 8.2 ppm, while the aliphatic protons are observed in the upfield region from 0.9 to 4.3 ppm. doi.orgsci-hub.box For instance, a 400 MHz spectrum in CDCl₃ shows a doublet for the two protons at the 1 and 8 positions of the carbazole ring at approximately 8.10 ppm and a series of multiplets for the other aromatic protons. doi.org The protons of the ethylhexyl side chain are also clearly resolved. doi.org

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbon atoms in the molecule. doi.org The aromatic carbons of the carbazole moiety typically resonate between 108 and 141 ppm, while the aliphatic carbons of the ethylhexyl group appear between 10 and 48 ppm. doi.org

The structural integrity of more complex derivatives is also confirmed using NMR. For example, the structure of 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde was established through detailed ¹H and ¹³C NMR analysis. mdpi.com

¹H and ¹³C NMR Data for this compound doi.org

| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Carbazole Aromatic-H | 8.10 (d, 2H), 7.45 (m, 4H), 7.23 (t, 2H) | 140.86, 125.47, 122.73, 120.21, 118.61, 108.89 |

| 2-Ethylhexyl Aliphatic-H | 2.00–2.09 (m, 1H), 1.25–1.51 (m, 10H), 0.90 (t, 6H) | 47.31, 39.34, 30.96, 28.78, 24.35, 23.03, 14.01, 10.86 |

¹H and ¹³C NMR Data for a Derivative: 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-...-carbaldehyde mdpi.com

| Assignment | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| Aldehyde-H | 9.72 (s, 1H) | 182.1 |

| Aromatic/Vinyl-H | 7.45 (s, 1H), 7.23–7.29 (m, 1H), 7.18 (s, 1H), 6.95 (s, 1H), 6.35 (d, 1H) | 163.4, 156.4, 152.9, 151.6, 149.2, 141.9, 134.2, 132.6, 130.6, 125.4, 123.6, 120.3, 116.0, 106.6 |

| Aliphatic-H | 3.48 (m, 1H), 3.07 (m, 1H), 2.75–2.94 (m, 2H), 1.81–1.92 (m, 4H), ... | 64.9, 64.6, 53.9, 50.3, 49.9, 43.2, 40.4, 38.9, 38.7, 35.3, 34.2, 34.1, ... |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum shows characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic side chain. doi.org Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching (from the ethylhexyl group) is observed just below 3000 cm⁻¹. doi.org For example, peaks at 3052 cm⁻¹ (aromatic C-H) and 2956 cm⁻¹ (aliphatic C-H) are characteristic. doi.org

In derivatives, additional peaks corresponding to newly introduced functional groups are observed. For instance, in the synthesis of copolymers containing this compound units, FTIR spectroscopy is used to confirm the structure of the resulting polymer. nih.gov The IR spectrum of 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-...-carbaldehyde) shows a strong absorption at 1654 cm⁻¹ corresponding to the C=O stretching of the aldehyde group, confirming its presence. mdpi.com

Key IR Absorption Bands (cm⁻¹) for this compound and a Derivative

| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | Other Key Bands | Reference |

| This compound | 3052 | 2956, 2927 | N/A | doi.org |

| ...-dithiophene-2-carbaldehyde Derivative | ~2957 | 2927, 2855 | 1654 (C=O aldehyde) | mdpi.com |

| Copolymer CP1 | ~2954 | 2920, 2852 | 1456 (Aromatic C=C) | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental formula. bohrium.com

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode typically shows a peak corresponding to the protonated molecule [M+H]⁺. doi.org The calculated molecular weight for C₂₀H₂₅N is 279.20, and a peak is often observed at m/z 280.2, representing the [M+H]⁺ ion. doi.org Sometimes a peak at 281.2 is also observed, which corresponds to the [M+Na]⁺ adduct or the isotopic contribution. doi.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. For the complex derivative 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-...-carbaldehyde), the calculated mass for the molecular ion [M]⁺ (C₄₆H₆₇NOS₂) was 713.4659. mdpi.com The experimentally found mass of 713.4669 confirmed the assigned chemical formula. mdpi.com Similarly, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used for analyzing larger derivatives and polymers. mdpi.com

Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Method | Calculated m/z | Found m/z | Ion | Reference |

| This compound | ESI-MS | 280.2012 | 280.2 | [M+H]⁺ | doi.org |

| ...-dithiophene-2-carbaldehyde Derivative | HRMS (ESI-TOF) | 713.4659 | 713.4669 | [M]⁺ | mdpi.com |

Fundamental Electronic and Optoelectronic Mechanisms in 9 2 Ethylhexyl Carbazole and Its Derivatives

Investigations into Charge Carrier Mobility and Transport Mechanisms

Charge carrier mobility, a measure of how quickly an electron or hole can move through a material under an electric field, is a critical parameter for the performance of organic semiconductors. In many carbazole-based materials, the transport of charge is a key function. mdpi.com

Research has shown that 9-(2-Ethylhexyl)carbazole, often referred to as liquid carbazole (B46965), exhibits significant hole mobility. epa.govelsevierpure.com Time-of-flight experiments have measured the hole mobility in liquid this compound to be 4 x 10⁻⁶ cm²/Vs at an applied electric field of 2.5 x 10⁵ V/cm. epa.govelsevierpure.com This is notably higher than that of poly(N-vinylcarbazole) (PVK), a widely used hole-transporting polymer. epa.govelsevierpure.com The enhancement in charge carrier mobility is attributed to a larger transfer integral and a modified distribution of excimer trapping sites. epa.govelsevierpure.com

Derivatives of this compound have also been engineered to exhibit both hole and electron mobility, a property known as ambipolar charge transport. For instance, 2,7-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole has demonstrated high electron mobility (μe = 2 × 10⁻³ cm² V⁻¹ s⁻¹) and reasonably high hole mobility (μh = 8 × 10⁻⁴ cm² V⁻¹ s⁻¹) at an electric field of 1.8 × 10⁵ V/cm. researchgate.netacs.org This bipolar charge transport is also observed in other 2-substituted carbazole dimers, albeit with lower mobility values. researchgate.netacs.org The linking topology of carbazole units significantly impacts charge mobility, with 2,7-substitution leading to nearly two orders of magnitude higher mobility compared to 3,6-substitution, a difference attributed to more extended π-conjugation. acs.org

In the context of perovskite solar cells, a derivative of (2-ethylhexyl)-9H-carbazole with N,N-di-p-methoxyphenylamine end groups (CMO) has been shown to have significant charge extraction ability. rsc.org Another derivative, 1,3,6-tri[(4-diphenylamino)phenyl]− this compound, has also been investigated for its hole charge mobility using the xerographic discharge method. bohrium.com

Table 1: Charge Carrier Mobility in this compound and its Derivatives

| Compound | Mobility Type | Mobility (cm²/Vs) | Electric Field (V/cm) |

|---|---|---|---|

| This compound | Hole | 4 x 10⁻⁶ | 2.5 x 10⁵ |

| 2,7-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole | Electron | 2 x 10⁻³ | 1.8 x 10⁵ |

| 2,7-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole | Hole | 8 x 10⁻⁴ | 1.8 x 10⁵ |

| 1,3,6-tri[(4-diphenylamino)phenyl]− this compound | Hole | - | - |

| Tri(9-hexylcarbazol-3-yl)amine | Hole | 10⁻³ | 3.6 x 10⁵ |

| Tri(4-diphenylethenyl-2-methoxyphenyl)amine | Hole | > 10⁻² | High |

The amorphous nature of many organic semiconductor films, including those made from this compound derivatives, plays a crucial role in their charge transport dynamics. In amorphous layers, charge transport occurs via a hopping mechanism between localized states.

Studies on glass-forming 2,7-substituted carbazole dimers and trimers have shown that their amorphous layers exhibit ambipolar charge transport. acs.org The prolonged molecular geometry and extended π-conjugation in 2,7-substituted derivatives facilitate more ordered and dense molecular packing, which in turn enhances intermolecular coupling and contributes to more efficient carrier hopping in the solid films. acs.org For instance, amorphous layers of 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole have shown high charge carrier mobilities. ktu.lt The charge drift mobility in amorphous layers of some 3,6-diarylcarbazoles has been reported to be in the range of 5 × 10⁻⁵ to 1.5 × 10⁻⁴ cm²·V⁻¹·s⁻¹ at high electric fields. nih.gov

Analysis of Frontier Molecular Orbital Energy Levels

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO levels defines the electronic band gap.

The HOMO and LUMO energy levels of this compound and its derivatives have been extensively studied through both experimental techniques like cyclic voltammetry and theoretical methods such as Density Functional Theory (DFT).

For this compound itself, DFT studies have calculated the HOMO energy to be -5.54 eV and the LUMO energy to be -0.95 eV. doi.org In a copolymer with dioctyl-fluorene, known as PF8Cz, the HOMO and LUMO energy levels are reported as -5.4 eV and -2.3 eV, respectively. ossila.com

The substitution pattern on the carbazole core significantly influences the HOMO and LUMO levels. For instance, in a series of copolymers, the HOMO levels were found to correlate well with the ionization potentials of the comonomers, while the LUMO levels were primarily influenced by the main chain. rsc.orgrsc.org In another study, two poly(aryl ether)s containing this compound exhibited HOMO levels of -5.23 eV and -5.41 eV, and LUMO levels of -3.25 eV and -3.32 eV. acs.org

Derivatives designed for specific applications, such as hole-transporting materials in perovskite solar cells, are synthesized to have tailored HOMO levels. For example, a polymer based on (phenyl)imino[this compound]-2,7-diyl (CzAn) has a shallow HOMO level of -4.95 eV. nrel.gov Another derivative, 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, showed an electrochemical HOMO value of -5.84 eV and a LUMO value of -3.68 eV. mdpi.com

Table 2: HOMO and LUMO Energy Levels of this compound and its Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| This compound | -5.54 | -0.95 | DFT |

| PF8Cz | -5.4 | -2.3 | Experimental |

| PCNCA | -5.23 | -3.25 | Cyclic Voltammetry |

| PCFCA | -5.41 | -3.32 | Cyclic Voltammetry |

| CzAn | -4.95 | - | - |

| 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | -5.84 | -3.68 | Cyclic Voltammetry |

The electronic band gap, the energy difference between the HOMO and LUMO levels, determines the wavelength of light a material can absorb and emit.

For this compound, DFT calculations have determined the energy gap to be 4.59 eV. doi.org The copolymer PF8Cz has an optical band gap of 3.06 eV. ossila.com A derivative, 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, was found to have an optical band gap of 2.63 eV and an electrochemical band gap of 2.16 eV. mdpi.com Another derivative, EtCz-3EHCz, used as a hole transport layer, has an optical bandgap of approximately 2.75 eV. osti.gov

The linking topology also affects the band gap. It has been observed that 3,6-linked carbazole-based polymers generally have higher energy levels (and thus potentially different band gaps) than their 2,7-linked counterparts. beilstein-journals.org

Exciton (B1674681) Dynamics and Light Emission Phenomena

Upon absorption of light or electrical excitation, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton. The subsequent radiative recombination of this exciton results in light emission, a process central to the function of OLEDs.

The photophysical properties of this compound and its derivatives are of great interest. cymitquimica.com In OLEDs, these materials can be used as the light-emitting layer. For example, an electroluminescent device using 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole as the emitting layer emits blue light. researchgate.net Copolymers containing this compound units have been shown to exhibit intense red photoluminescence. nih.gov

The formation of excitons and their subsequent decay pathway (radiative vs. non-radiative) are crucial for emission efficiency. In the context of OLEDs, the fundamental mechanism involves charge injection, transport, exciton formation on the emissive molecules, and finally, radiative recombination to produce light. mdpi.com Understanding and controlling the dynamics of these excitons is key to developing highly efficient light-emitting devices. researchgate.net For instance, the study of exciton relaxation processes helps in understanding color purity and stability in OLEDs. researchgate.net

Photoluminescence and Electroluminescence Spectroscopy

Photoluminescence (PL) and electroluminescence (EL) are critical phenomena that define the light-emitting capabilities of materials. In derivatives of this compound, these properties are heavily influenced by the molecular structure, particularly the nature of donor and acceptor units within the molecule.

For instance, two donor-acceptor (D-A) copolymers, designated CP1 and CP2, incorporating this compound (CzEH) as the donor unit and 5,6-difluorobenzo[c] nih.govmdpi.combohrium.comthiadiazole as the acceptor unit, exhibit intense red photoluminescence. nih.govnih.gov The PL efficiency of CP1 is notably higher than that of CP2, both in solution and in thin-film form. nih.gov When these copolymers are fabricated into light-emitting devices, they show efficient red electroluminescence with low onset voltages. nih.govnih.gov The observed red shift in the PL spectra of thin films compared to their solutions suggests the formation of aggregates in the solid state. nih.govnih.gov

Carbazole-fluorene conjugated copolymers with a this compound unit display strong blue photoluminescence in dilute solutions, with high quantum yields ranging from 78-87%. bohrium.com However, in thin films, their PL and EL properties are markedly different due to the formation of excimers or aggregates. bohrium.com Devices using the copolymer with the 2-ethylhexyl substituent on the carbazole nitrogen demonstrate efficient EL emission and the lowest onset voltages of 3-4 V. bohrium.com

In another study, derivatives of 1,3,6-tri[(4-diphenylamino)phenyl]-9-(2-ethylhexyl)carbazole were found to be emissive in solution, with quantum yields being lower in non-polar solvents compared to polar ones. bohrium.com This solvatochromic behavior points to the influence of the local environment on the emissive properties. nih.gov

The table below summarizes the photophysical properties of selected this compound derivatives.

| Compound/Polymer | Emission Color | Key Findings |

| CP1 (CzEH-based D-A copolymer) | Red | Intense red PL and EL; higher efficiency than CP2; low onset voltage. nih.govnih.gov |

| Carbazole-Fluorene Copolymer | Blue | High PL quantum yield (78-87%) in solution; efficient EL in devices. bohrium.com |

| 1,3,6-tri[(4-diphenylamino)phenyl]-9-(2-ethylhexyl)carbazole | Varies with solvent | Emissive in solution; quantum yield dependent on solvent polarity. bohrium.com |

Characterization of Triplet Exciton Energy Transfer Processes

In the context of phosphorescent OLEDs (PhOLEDs), the management of triplet excitons is paramount for achieving high efficiency. The triplet energy (ET) of the host material must be higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer.

Derivatives of this compound have been extensively studied as host materials for PhOLEDs. For example, 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) has a triplet energy level of 2.92 eV, making it a suitable host for phosphorescent emitters. researchgate.net When doped with phosphorescent molecules like tris[2-(2,4-difluorophenyl)pyridine]iridium(III) (Ir(Fppy)3), the dopant molecules can act as electron traps within the TCz1 matrix. iaea.org The energy difference between the conduction levels of the host and guest facilitates this process, which is crucial for charge recombination on the guest and subsequent light emission. iaea.org

Studies on various carbazole derivatives show that intermolecular interactions in the solid state often lead to a red-shift and lowering of the phosphorescence spectra compared to dilute solutions. rsc.org This effect can be mitigated by introducing bulky side groups that increase the distance between chromophores. rsc.org Furthermore, the efficiency of triplet exciton transfer between a carbazole-based host and an iridium complex guest can be described by the Boltzmann factor, using the triplet energies measured in the solid state. rsc.org

Newly synthesized derivatives containing carbazolyl and pyridinyl fragments have been shown to possess high triplet energies suitable for hosting green phosphorescent emitters. mdpi.com For example, 9-(2-ethylhexyl)-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazoles exhibit a high triplet energy of approximately 2.79 eV. mdpi.com Similarly, a host polymer incorporating this compound units was designed to have a high triplet energy of 2.67 eV, enabling efficient energy transfer to blue and red iridium(III) complex dopants. acs.org

The triplet energies of several this compound-based materials are presented in the table below.

| Material | Triplet Energy (ET) | Application/Finding |

| 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) | 2.92 eV | Suitable host for phosphorescent emitters. researchgate.net |

| 9-(2-ethylhexyl)-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazoles | ~2.79 eV | Potential host for green PhOLEDs. mdpi.com |

| 9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazoles | 2.77 - 2.84 eV | Potential host for green PhOLEDs. mdpi.com |

| Host polymer with this compound units | 2.67 eV | Efficient energy transfer to blue and red phosphorescent dopants. acs.org |

Studies on Excimer Formation

An excimer is an excited-state dimer that forms between two identical molecules, one in an excited state and one in the ground state. Excimer formation is a common phenomenon in carbazole-containing materials and typically results in a broad, red-shifted, and structureless emission band in the PL or EL spectra, which is often undesirable for display applications requiring pure colors. bohrium.comep2-bayreuth.deacs.org

In carbazole-fluorene copolymers containing this compound, differences in PL and EL spectra between dilute solutions and thin films are attributed to the formation of excimers or aggregates in the solid state. bohrium.com The propensity for excimer formation can be controlled through molecular design. For instance, in materials based on indolo[3,2,1-jk]carbazole (B1256015) and 9H-carbazole, careful design can prevent excimer formation of the indolo[3,2,1-jk]carbazole subunits in thin films. nih.gov

Interestingly, studies have shown that introducing steric hindrance can, counterintuitively, increase the likelihood of excimer formation in some systems. ep2-bayreuth.deacs.org In derivatives of 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), introducing methyl groups that twist the central biphenyl (B1667301) core causes the electronic excitation to localize on the individual carbazole moieties, which then readily form excimers. ep2-bayreuth.deacs.org In contrast, the more planar, unsubstituted CBP allows the excitation to be localized on the central biphenyl, which effectively prevents excimer formation. ep2-bayreuth.deacs.org This highlights the complex relationship between molecular geometry and excited-state interactions.

Intramolecular Charge Transfer (ICT) Investigations

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. rsc.org This phenomenon is fundamental to the operation of many organic electronic materials, influencing their optical and electronic properties such as absorption, emission, and quantum yield. rsc.org

Derivatives of this compound are often designed with a donor-acceptor (D-A) architecture to promote efficient ICT. mdpi.comrsc.org For example, in novel D-A-D-A-D structured 9-(2-ethylhexyl)-9H-carbazoles, in-depth solvatochromic studies, which examine the effect of solvent polarity on the absorption and emission spectra, have demonstrated ICT-dominated optoelectronic behavior. nih.gov Similarly, a derivative of 9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole linked to a cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde unit exhibits a long-wavelength absorption band attributed to ICT. mdpi.com The position of this ICT band is dependent on solvent polarity, a characteristic solvatochromic effect. mdpi.com

The introduction of different substituents allows for the fine-tuning of the ICT character. For indolyl-substituted carbazole derivatives, the position of nitro groups, which are strong electron acceptors, was found to have the most significant effect on the ICT process. tandfonline.com Theoretical studies using Density Functional Theory (DFT) are often employed to understand the nature of electronic transitions and confirm the ICT character by analyzing the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com

Studies of Photoconductivity Phenomena

Photoconductivity is the increase in electrical conductivity of a material when exposed to light. This property is essential for applications such as photorefractive devices, photodetectors, and solar cells. This compound is utilized in various photoconducting materials, often as part of a polymer backbone or as a plasticizer. researchgate.netspiedigitallibrary.org

In photorefractive composites, EHCz has been used as a liquid photoconductive plasticizer. spiedigitallibrary.org Its role is to lower the glass transition temperature (Tg) of the composite, which enhances the orientational mobility of nonlinear optical chromophores, a key requirement for the photorefractive effect. In one such composite, EHCz was combined with a poly(4-diphenylamino)styrene (PDAS) host matrix, a nonlinear optical chromophore, and a sensitizer (B1316253) ( tandfonline.comtandfonline.com-phenyl-C61-butyric acid methyl ester, PCBM). spiedigitallibrary.org

The compound 1,3,6-tri[(4-diphenylamino)phenyl]-9-(2-ethylhexyl)carbazole has been specifically tested for its hole mobility using the xerographic discharge method, confirming its potential as a hole-transporting material. bohrium.com This material was subsequently used as a hole-transporting layer in a perovskite solar cell. bohrium.com

Furthermore, copolymers incorporating a this compound unit have been synthesized and characterized for their photoconducting properties in photorefractive applications. researchgate.net The study of copoly[6,6′-bis(this compound-3-yl)/thieno-(2,5-b)thiophenylidenevinylene] highlights its role as a photoconducting material in these advanced optical systems. researchgate.net

Polymerization and Copolymerization Strategies Involving 9 2 Ethylhexyl Carbazole

Homo- and Copolymerization Techniques

Various polymerization techniques are employed to synthesize polymers containing 9-(2-ethylhexyl)carbazole, each offering distinct advantages in controlling the polymer structure and properties.

Suzuki coupling is a widely utilized cross-coupling reaction for the synthesis of conjugated polymers incorporating this compound. This method involves the reaction of a boronic acid or ester derivative with a halide, catalyzed by a palladium complex. It is particularly effective for creating carbon-carbon bonds to build the polymer backbone.

For instance, donor-acceptor (D-A) copolymers have been synthesized by reacting 2,7-dibromo-9-(2-ethylhexyl)carbazole with diboronic esters of acceptor units. ossila.comsmolecule.com A specific example is the synthesis of copolymer CP1, which pairs the this compound donor unit with a 5,6-difluorobenzo[c] ossila.comdb-thueringen.dersc.orgthiadiazole (ffBT) based acceptor unit. ossila.comsmolecule.comacs.org The polymerization is typically carried out in a high-boiling solvent like xylene with a palladium catalyst such as Pd[Ph3P]4. ossila.comresearchgate.net This method allows for the synthesis of polymers with varying molecular weights, which can be controlled by adjusting reaction conditions or using end-capping agents like phenylboronic acid pinacol (B44631) ester. ossila.com

Carbazole-fluorene copolymers are also commonly prepared via Suzuki coupling. In this case, a dibromo-carbazole monomer, such as 9-(2-ethylhexyl)-2,7-dibromocarbazole, is copolymerized with a fluorene-based comonomer like 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene. researchgate.netwhiterose.ac.uk The reaction conditions, including temperature and time, can be varied to control the molecular weight and dispersity of the resulting polymers. researchgate.net

Table 1: Examples of this compound Polymers via Suzuki Coupling

| Polymer Name/Code | Comonomers | Catalyst/Solvent | Molecular Weight (Mw) | Dispersity (Đ) | Yield (%) | Reference |

| CP1-a | Monomer 1 + Monomer 3 | Pd[Ph3P]4 / Xylene | 78,600 g/mol | 1.75 | 81 | ossila.com |

| CP1-b | Monomer 1 + Monomer 3 | Pd[Ph3P]4 / Xylene | 24,200 g/mol | 1.41 | 36 | ossila.com |

| CF8CzEH | 9-(2-ethylhexyl)-2,7-dibromocarbazole + 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene | Pd[Ph3P]4 / Xylene | 37,000 g/mol | 2.5 | 85 | researchgate.net |

Monomer 1: 2,7-dibromo-9-(2-ethylhexyl)carbazole Monomer 3: 4,7-bis(5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2'-yl)-5,6-difluorobenzo[c] ossila.comdb-thueringen.dersc.orgthiadiazole

Kumada polymerization, another transition-metal-catalyzed cross-coupling reaction, is a viable method for synthesizing polycarbazoles. This technique typically involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. Bromo-substituted derivatives of this compound, such as 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, are suitable monomers for this type of polymerization. ossila.comsmolecule.com

A specific variant, Kumada catalyst-transfer polycondensation (KCTP), allows for a chain-growth polymerization mechanism, offering better control over the polymer's molecular weight and dispersity. Research has explored the KCTP of monomers like 3-bromo-9-(2-ethylhexyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. db-thueringen.de In this process, a Grignard metathesis (GRIM) step is followed by polymerization using a nickel catalyst, such as [Ni(dppp)Cl2], where dppp (B1165662) is 1,3-bis(diphenylphosphanyl)propane. db-thueringen.de This approach is noted for its potential to create well-defined polycarbazoles. ossila.com

Electrochemical polymerization is a powerful technique for fabricating polymer films directly onto an electrode surface. This method involves the anodic oxidation of monomers in an electrolyte solution, leading to the formation and deposition of an insoluble, conjugated polymer film. This route is advantageous for creating thin, uniform films required for electronic devices.

Monomers and copolymers incorporating this compound have been successfully electropolymerized. For example, hybrid layers of donor-acceptor copolymers containing this compound donor units have been prepared electrochemically. The process allows for in-situ monitoring of film formation and characterization of the resulting material's electrochemical and optical properties. The electrochemical behavior, including the HOMO and LUMO energy levels of the polymers, can be determined using cyclic voltammetry (CV), which provides crucial information about their suitability for specific electronic applications. The resulting polymer films are often characterized by their adherence to the electrode, redox activity, and changes in their optical properties upon doping (electrochromism).

Design and Synthesis of Donor-Acceptor (D-A) Copolymers with this compound Units

A major area of research is the design and synthesis of donor-acceptor (D-A) copolymers, where the this compound moiety serves as the electron-rich donor unit. ossila.comsmolecule.com By pairing it with a strong electron-acceptor unit within the polymer backbone, the intramolecular charge transfer between the D and A units leads to a reduced bandgap. This tuning of the frontier molecular orbital energy levels (HOMO and LUMO) is critical for applications in organic photovoltaics and light-emitting diodes.

The synthesis of these D-A copolymers is predominantly achieved through Suzuki coupling reactions. ossila.comsmolecule.com Researchers have successfully created various D-A structures by combining this compound with different acceptor units.

Table 2: Donor-Acceptor Copolymers Featuring this compound

| Polymer Code | Donor Unit | Acceptor Unit | Synthesis Method | Key Finding | Reference |

| CP1 | This compound | 5,6-Difluorobenzo[c] ossila.comdb-thueringen.dersc.orgthiadiazole (ffBT) | Suzuki Coupling | Exhibited good thermal stability and intense red photoluminescence. | ossila.comsmolecule.comacs.org |

| P(Cz-PDI) | This compound | Perylene-3,4,9,10-tetracarboxydiimide (PDI) | Electrochemical Reduction | Formation of hybrid layers with silver nanoparticles was enhanced by the carbazole (B46965) donor unit. | |

| P1 | This compound | Diaryl-1,3,4-oxadiazole | Suzuki Coupling | Tuning of HOMO/LUMO levels achieved by varying carbazole linkage positions (3,6-diyl). | |

| PCNCA | This compound | Cyano-substituted p-Quaterphenyl | Nucleophilic Aromatic Substitution | Carbazole acts as a hole-transporting unit and an emissive chromophore. |

These D-A copolymers exhibit interesting photophysical and electrochemical properties. For example, copolymer CP1, with this compound as the donor, showed higher photoluminescence efficiencies compared to a similar copolymer with a different donor unit. ossila.comsmolecule.com The choice of the donor unit significantly influences the properties of the final material.

Alternating Copolymers Incorporating this compound Derivatives

Alternating copolymers, where two different monomer units are arranged in a regular alternating sequence, are a significant class of polymers. This precise structure allows for fine-tuning of the material's properties.

Alternating copolymers of carbazole and fluorene (B118485) are extensively studied for their applications in organic light-emitting diodes (OLEDs), particularly as blue-emitting materials or host materials. The combination of the hole-transporting carbazole unit and the electron-transporting, highly fluorescent fluorene unit creates efficient bipolar materials. The 9-(2-ethylhexyl) group on the carbazole nitrogen is crucial for ensuring good solubility and processability. researchgate.net

These copolymers are synthesized via Suzuki polycondensation, reacting dibromo derivatives of this compound (e.g., 2,7-dibromo or 3,6-dibromo) with a diboronic ester of a 9,9-dialkylfluorene. rsc.orgresearchgate.net For example, the copolymer poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz) is prepared from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and has an optical bandgap of 3.06 eV. rsc.org The properties of these copolymers, such as molecular weight and photoluminescence, can be influenced by the reaction conditions. researchgate.net Light-emitting devices made from copolymers with the 2-ethylhexyl substituent have demonstrated efficient electroluminescence with low onset voltages. whiterose.ac.uk

Table 3: Synthesis Conditions for Carbazole-Fluorene Copolymer (CF8CzEH)

| Parameter | Value | Reference |

| Comonomer 1 | 9-(2-ethylhexyl)-2,7-dibromocarbazole | researchgate.net |

| Comonomer 2 | 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene | researchgate.net |

| Catalyst | Pd[Ph3P]4 | researchgate.net |

| Solvent | Xylene / aq. base | researchgate.net |

| Temperature | 125 °C | researchgate.net |

| Time | 1 hour | researchgate.net |

| Yield | 85% | researchgate.net |

| Mw ( g/mol ) | 37,000 | researchgate.net |

| Dispersity (Đ) | 2.5 | researchgate.net |

Carbazole-Aniline Copolymers

Copolymers incorporating both carbazole and aniline (B41778) units are of interest for their potential as hole-transporting materials in various optoelectronic applications, including solid-state dye-sensitized solar cells. The combination of the electron-rich carbazole moiety and the versatile aniline unit allows for the tuning of the final copolymer's electrochemical and optical properties.

Research has been conducted on the synthesis of poly[n-(2-ethylhexyl)-3,6-carbazole-alt-aniline] copolymers. mdpi.com These materials are designed to leverage the favorable hole-transporting characteristics of the carbazole unit, enhanced by the solubility imparted by the 2-ethylhexyl group, with the electronic properties of polyaniline. While detailed synthetic procedures and characterization data for copolymers specifically derived from this compound and aniline are not extensively detailed in the provided search results, the existence of such copolymers is noted in the scientific literature. mdpi.com The copolymerization of a disulfide-containing aniline derivative with aniline has been achieved through chemical oxidative polymerization, resulting in copolymers with good redox activities. acs.org This suggests that similar oxidative polymerization methods could potentially be employed for the synthesis of this compound-aniline copolymers. Density functional theory (DFT) studies on aniline and 9-vinylcarbazole (B74595) copolymers have shown that copolymerization can lead to a reduced HOMO-LUMO gap, indicating the potential for tuning the electronic properties of such materials. tandfonline.com

Copolymers with Oxadiazole, Thiophene (B33073), and other Heterocyclic Units

The copolymerization of this compound with various electron-deficient heterocyclic units, such as oxadiazoles (B1248032) and thiophenes, is a common strategy to create donor-acceptor (D-A) copolymers with specific functionalities for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Oxadiazole Copolymers:

Copolymers of this compound and oxadiazole moieties have been synthesized to combine the hole-transporting nature of carbazole with the electron-transporting properties of oxadiazole. acs.orgnsf.govkocw.or.kr For instance, three new carbazole copolymers, P1, P2, and P3, were synthesized via Suzuki coupling, incorporating a diaryl-1,3,4-oxadiazole group. acs.orgnsf.govkocw.or.kr These copolymers exhibited good thermal stability with high glass-transition temperatures and showed blue emission with improved fluorescence quantum efficiencies. acs.orgnsf.govkocw.or.kr The HOMO/LUMO levels of these copolymers could be tuned by altering the coupling positions on the carbazole ring and by the substitution at the 9-position. acs.orgnsf.gov Another study reported the synthesis of a novel copolymer, PCOPO, containing alternating this compound and aromatic oxadiazole units, which emitted greenish-blue light. mdpi.com

Thiophene Copolymers:

Thiophene and its derivatives are widely used as comonomers with this compound to create low bandgap polymers for photovoltaic applications. A series of conjugated copolymers derived from N-(2-ethylhexyl)-3,6-carbazole and 4,7-di(4-hexylthien-2-yl)-2,1,3-benzothiadiazole (a thiophene derivative) were synthesized. bme.hu These copolymers demonstrated efficient energy transfer from the carbazole segment to the thiophene derivative unit, with photoluminescence (PL) emission being significantly red-shifted with increasing content of the thiophene derivative. bme.hu In another example, donor-acceptor copolymers were synthesized from this compound and a 5,6-difluorobenzo[c] mdpi.comnsf.govgoogle.comthiadiazole building block containing thiophene units. google.comnih.gov These copolymers exhibited good thermal and oxidation stability with intense red photoluminescence. google.comnih.gov

Other Heterocyclic Units:

Copolymers with other heterocyclic units have also been explored. For instance, a new copolymer of 3,4-ethylenedioxythiophene (B145204) (EDOT) and a carbazole derivative was synthesized electrochemically. researchgate.net These copolymers showed distinct electrochromic behavior. researchgate.net Furthermore, copolymers of this compound with phthalazine (B143731) and thieno[3,4-d]pyridazine have been synthesized, demonstrating the versatility of this monomer in creating novel push-pull systems.

Influence of Polymer Architecture and Molecular Weight on Optoelectronic Characteristics

Polymer Architecture:

The arrangement of monomer units within the polymer chain has a profound effect on the material's properties. In donor-acceptor copolymers, the specific linkage points on the carbazole ring (e.g., 2,7- vs. 3,6-substitution) can alter the electronic communication along the backbone and, consequently, the HOMO/LUMO energy levels. acs.orgnsf.gov For example, connecting carbazole units via their 3,6-positions can shift the HOMO/LUMO levels to higher energy compared to 2,7-linkages. acs.orgnsf.gov The introduction of different functional groups and their placement within the polymer architecture also allows for the fine-tuning of properties like solubility, thermal stability, and charge carrier mobility. The backbone structure is a dominant factor in determining single-chain conformation and optoelectronic properties, with variations in rigidity, conjugation length, and chromophore shape all playing a role.

Molecular Weight:

The molecular weight of this compound-based polymers has a notable impact on their optoelectronic characteristics. Studies have shown that higher molecular weight can lead to improved film-forming properties and enhanced thermal stability. In the case of donor-acceptor copolymers, the molecular weight can influence the absorption coefficient and the supramolecular structure of thin films. google.com For instance, a copolymer of this compound with a thiadiazole derivative showed that films made from a higher molecular weight fraction had a higher absorption coefficient. google.com X-ray diffraction measurements have also revealed differences in the molecular arrangement of thin films depending on the molecular weight of the copolymers. google.comnih.gov Furthermore, in carbazole-fluorene copolymers, the relative photoluminescence efficiency in thin films was found to decrease with decreasing molecular weight. The synthesis of polymers with controlled molecular weights is therefore a key aspect in optimizing their performance in devices.

Data Tables

Table 1: Properties of Carbazole-Oxadiazole Copolymers

| Copolymer | Tg (°C) | Emission Color | Triplet Energy (eV) | Reference |

| P1 | 211 | Blue | 2.52 | acs.orgnsf.gov |

| P2 | 194 | Blue | 2.42 | acs.orgnsf.gov |

| P3 | 208 | Blue | 2.32 | acs.orgnsf.gov |

| PCOPO | - | Greenish-Blue | - | mdpi.com |

Table 2: Optoelectronic Properties of this compound-Thiophene Derivative Copolymers

| Copolymer | DHTBT Content (mol%) | PL Emission Max (nm) | External Quantum Efficiency (%) | Reference |

| PCzDHTBT1 | 1 | 645 | - | bme.hu |

| PCzDHTBT15 | 15 | - | 0.61 | bme.hu |

| - | 50 | 690 | - | bme.hu |

| CP1-a (High Mw) | - | Red | - | google.comnih.gov |

| CP1-b (Low Mw) | - | Red | - | google.comnih.gov |

Table 3: Influence of Molecular Weight on Carbazole-Fluorene Copolymer Properties

| Copolymer | Mw ( g/mol ) | Mn ( g/mol ) | PL Quantum Yield (Solution) | Reference |

| CF8CzE-1 | - | - | 78-87% | |

| CF8CzE-2 | - | - | 78-87% | |

| CF8CzE-3 | - | - | 78-87% | |

| CF8CzEHCzIr | - | - | 23% |

Applications of 9 2 Ethylhexyl Carbazole in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

9-(2-Ethylhexyl)carbazole and its derivatives have been extensively investigated for multiple roles within the OLED architecture, including as host materials in the emissive layer, as charge-transporting materials, and as components of the emitting species themselves.

The high triplet energy of the carbazole (B46965) unit makes its derivatives, including those of this compound, excellent host materials for phosphorescent emitters, particularly for blue-emitting phosphorescent organic light-emitting diodes (PHOLEDs). A critical requirement for a host material is that its triplet energy must be higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission.

A notable example is 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1), which has been successfully employed as a host material for the blue phosphorescent emitter Iridium(III)bis[(4,6-difluorophenyl)-pyridinato-N,C2′]picolinate (FIrpic). aip.org The wide energy gap of TCz1 effectively confines the triplet excitons on the FIrpic guest molecules, leading to highly efficient blue emission. aip.org The strategic design of such host materials, incorporating the this compound core, facilitates the fabrication of PHOLEDs with high quantum efficiencies. aip.orgrsc.org

| Host Material | Phosphorescent Emitter | Device Performance |

| 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) | Iridium(III)bis[(4,6-difluorophenyl)-pyridinato-N,C2′]picolinate (FIrpic) | External Quantum Efficiency (EQE): 14.3% @ 1000 cd/m²; Luminous Efficacy: 21 lm/W @ 1000 cd/m² aip.org |

Derivatives of this compound are not only used as passive hosts but also as active components of the emitting layer. They can be functionalized to act as emitters themselves or incorporated into copolymers that form the emissive layer.

For instance, 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole has been utilized as the light-emitting layer in a UV OLED. nih.gov In a different approach, this compound (CzEH) has been used as an electron-donor unit in the synthesis of donor-acceptor (D-A) copolymers. nih.govmdpi.com These copolymers, where CzEH is linked to an acceptor unit like 5,6-difluorobenzo[c] nih.govresearchgate.netaip.orgthiadiazole, have been tested as the active layers in light-emitting devices, demonstrating efficient red emission. nih.govmdpi.com

| Emitting Layer Component | Device Structure | Emission Color |

| 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole | UV OLED with an indium-free transparent anode (ZnMgO:Al) nih.gov | UV |

| Donor-Acceptor Copolymer with CzEH unit | Regular and Inverted LED structures mdpi.com | Red mdpi.com |

A novel application of this compound (EHCz) stems from its low glass transition temperature, which renders it a liquid at room temperature. aip.org This unique property has been exploited to create OLEDs with a liquid emitting layer. In such a device, EHCz serves as a liquid host for a guest emitter, such as 5,6,11,12-tetraphenylnapthacene (rubrene). aip.orgaip.org

The device structure typically consists of an indium tin-oxide (ITO) anode, a hole-injection layer like poly(3,4-ethylenedioxythiophene):poly(styrenesulphonate) (PEDOT:PSS), the liquid emitting layer of EHCz doped with rubrene, and a cathode assembly. aip.orgaip.org The liquid nature of the emitting layer ensures excellent interfacial contact and can potentially offer advantages for flexible device applications, as it can fill spaces between curved electrodes without cracking. aip.org These liquid-OLEDs have demonstrated the capability of the liquid organic semiconductor layer to transport charge carriers effectively, leading to electroluminescence from the guest emitter. aip.orgaip.org

The inherent electron-rich nature of the carbazole ring makes this compound and its polymers primarily effective as hole-transporting materials. nih.govepa.gov The carbazole moiety is well-recognized for its hole transport capabilities. aip.org The hole mobility of a liquid layer of EHCz has been measured to be 4 × 10⁻⁶ cm² V⁻¹ s⁻¹ at an electric field of 2.5 × 10⁵ V/cm, indicating its potential for device applications. aip.org

Polymers derived from this compound monomers, such as those synthesized from 3,6-diiodo-9-(2-ethylhexyl)carbazole, have been developed specifically for hole transporting layers in OLEDs. epa.gov These materials can be photo-crosslinked to form insoluble layers, enhancing the stability and robustness of the device architecture. epa.gov Furthermore, some carbazole-based materials exhibit bipolar charge transport properties, meaning they can transport both holes and electrons, which is beneficial for achieving balanced charge injection and recombination within the emissive layer, a key factor for high-efficiency OLEDs. mdpi.com

| Material | Role | Measured Property |

| This compound (EHCz) | Hole Transporting Liquid Host | Hole Mobility: 4 × 10⁻⁶ cm² V⁻¹ s⁻¹ aip.org |

| 2,7-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole | Hole Transporting Emitter | Hole Mobility: 2 × 10⁻³ cm² V⁻¹ s⁻¹ (at high electric field) nih.gov |

| Polycarbazole from 3,6-diiodo-9-(2-ethylhexyl)carbazole | Hole Transporting Layer | Forms insoluble, photo-crosslinked films epa.gov |

The incorporation of this compound and its derivatives into various layers of OLEDs has led to significant performance enhancements. By optimizing the device structure and the specific role of the carbazole compound, high luminance, current efficiency, and external quantum efficiency (EQE) have been achieved.

For example, in PHOLEDs using 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole (TCz1) as the host, an EQE as high as 14.3% and a luminous efficacy of 21 lm/W at a practical luminance of 1000 cd/m² have been reported for blue emission. aip.org Even in the unconventional liquid-OLED architecture, devices using EHCz as the host have achieved an external quantum efficiency of 0.03%. aip.orgaip.org Other carbazole derivatives, when used as emitters, have led to devices with maximum EQEs ranging from 1.1% to impressive values nearing 9.5% for solution-processed OLEDs. mdpi.commdpi.com These results underscore the versatility and effectiveness of the this compound scaffold in boosting OLED performance metrics. uran.ua

| Device Type | Carbazole Compound Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) |

| Blue PHOLED aip.org | Host (TCz1 derivative) | >1000 | - | 14.3 |

| Liquid OLED aip.org | Liquid Host (EHCz) | - | - | 0.03 |

| Fluorescent OLED mdpi.com | Emitter | - | 0.8 | 1.1 |

| Solution-Processed OLED mdpi.com | Emitter | 4130 | 20.2 | 9.5 |

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

The favorable electronic properties of this compound, particularly its electron-donating nature, make it a candidate for use in organic photovoltaic devices. In the context of OPVs and OSCs, materials are typically designed as electron donors (p-type) or electron acceptors (n-type) to create the bulk heterojunction (BHJ) active layer where charge separation occurs.

Donor-acceptor copolymers incorporating the this compound (CzEH) unit as the donor have been synthesized and studied. nih.govmdpi.com These materials show potential for photovoltaic applications, suggesting their suitability for use in the active layers of organic or perovskite solar cells. mdpi.com

Additionally, researchers have synthesized more complex molecules based on the this compound structure for potential use as non-fullerene acceptors in OPVs. An example is 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. mdpi.comresearchgate.net While initial device fabrication with this specific compound in combination with the donor polymer P3HT proved challenging, the synthetic strategy highlights the ongoing exploration of this compound derivatives for various roles within OPV device architectures. mdpi.com

Function as Electron Donor Materials in Bulk Heterojunction (BHJ) Devices

In the architecture of bulk heterojunction (BHJ) organic solar cells, an active layer comprising a blend of electron donor and electron acceptor materials is responsible for light absorption and charge generation. ucla.edu The this compound unit has been successfully incorporated as the electron-donating component in donor-acceptor (D-A) copolymers designed for these devices. mdpi.comnih.gov

A notable example is a D-A copolymer, referred to as CP1, which contains this compound as the donor unit and 5,6-difluorobenzo[c] mdpi.comrsc.orgresearchgate.netthiadiazole as the acceptor unit. mdpi.comnih.gov The incorporation of the carbazole derivative serves to facilitate the donation of electrons upon photoexcitation. Research into such copolymers involves examining their photophysical, electrochemical, and electroluminescence properties to optimize performance. mdpi.com The absorption spectra of thin films of these copolymers typically show a red shift compared to their solution spectra, which indicates the formation of aggregates and increased planarity of the polymer backbone in the solid state, a desirable characteristic for charge transport in BHJ devices. mdpi.com The development of various components, including molecular donors and non-fullerene acceptors, has been pivotal in advancing the power conversion efficiency of BHJ solar cells. mdpi.com

Development as Hole Transport Materials (HTMs)

The carbazole nucleus is a well-established scaffold for hole-transporting materials due to its high charge carrier mobility and stability. researchgate.net The this compound derivative has been central to the design of new, efficient HTMs. Researchers have designed and synthesized small-molecule HTMs by using (2-ethylhexyl)-9H-carbazole as a core structure and attaching other functional groups, such as N,N-di-p-methoxyphenylamine, as end groups. rsc.orgresearchgate.net

One such material, designated CMO, is a simple molecule that can be synthesized in a high-yield, one-step process. rsc.orgresearchgate.net It exhibits good solubility in common organic solvents, which is crucial for fabricating devices via solution-processing techniques. rsc.org The strategic placement of multiple 2-ethylhexyl chains on the HTL molecule has been shown to increase the material's hydrophobicity. osti.govacs.org This is a critical feature for enhancing the long-term stability of solar cells by preventing moisture from reaching the sensitive inner layers. osti.gov The development of carbazole-based HTMs is a significant area of research aimed at creating materials that are not only efficient but also low-cost and stable. osti.govacs.org

Impact on Power Conversion Efficiency and Device Stability

The ultimate goal in the development of new materials for solar cells is to achieve high power conversion efficiency (PCE) and long-term operational stability. Materials based on this compound have demonstrated significant success in both areas.

For instance, planar perovskite solar cells using the simple, carbazole-based HTM known as CMO achieved a high PCE of 15.92%. rsc.org This performance is comparable to devices fabricated with the widely used but more expensive HTM, Spiro-OMeTAD, which reached a PCE of 16.70% under similar conditions. rsc.org In the realm of dopant-free polymeric HTMs, a material named PC3, which incorporates a phenanthrocarbazole unit, enabled a stabilized PCE of 20.8% in perovskite solar cells. acs.org

Beyond efficiency, stability is a major challenge for the commercialization of these technologies. HTMs incorporating 2-ethylhexyl chains have shown much-improved device-level stability, particularly at elevated temperatures, when compared to standard materials. acs.org This enhanced stability is largely attributed to the increased hydrophobicity imparted by the alkyl chains, which creates a more effective barrier against environmental moisture. osti.govacs.org The CMO-based HTM film has also been noted to be more hydrophobic than Spiro-OMeTAD, which is predicted to better protect the underlying perovskite layer. unito.it

Below is a table summarizing the performance of select devices utilizing this compound-based materials.

| HTM Designation | Device Architecture | Dopant Status | Power Conversion Efficiency (PCE) |

| CMO | Planar Perovskite Solar Cell | Dopant-Free | 15.92% rsc.org |

| Spiro-OMeTAD | Planar Perovskite Solar Cell | Doped | 16.70% rsc.org |

| PC3 Polymer | Perovskite Solar Cell | Dopant-Free | 20.8% (stabilized) acs.org |

Perovskite Solar Cells (PSCs)

The rise of perovskite solar cells has been remarkable, with efficiencies now challenging those of traditional silicon-based cells. The hole-transporting layer is a critical component in the most common PSC architectures, and this compound-based materials have emerged as leading candidates for this role.

Exploration as Dopant-Free Hole-Transporting Materials

In many high-performance PSCs, the HTM layer, typically Spiro-OMeTAD, requires chemical dopants (like lithium salts) and additives to achieve high conductivity and efficiency. However, these dopants can accelerate device degradation over time. Consequently, there is a major research effort to develop effective dopant-free HTMs.

Materials derived from this compound have proven to be highly effective in this regard. The aforementioned CMO material was specifically designed as a simple and efficient dopant-free HTM. rsc.orgresearchgate.net Similarly, conjugated polymers are considered promising candidates for dopant-free HTMs, with studies showing that rational design can lead to highly efficient and stable PSCs without the need for performance-enhancing but stability-compromising dopants. acs.org The development of N,N′-bicarbazole-based HTMs also focuses on creating stable, cost-effective, and efficient PSCs in a dopant-free configuration. mdpi.com The success of these materials paves the way for simpler device fabrication and improved long-term stability.

Mechanisms of Charge Extraction and Recombination in PSCs

Steady-state and time-resolved photoluminescence measurements have confirmed that HTMs based on the (2-ethylhexyl)-9H-carbazole core, such as CMO, possess a significant charge extraction ability. rsc.org This indicates an efficient transfer of holes from the perovskite layer to the HTM layer. Ideal charge transport layers should create a large discrepancy between the rates of charge extraction and recombination, favoring rapid extraction. rsc.org The carbazole core, with its appropriate energy levels and high hole mobility, facilitates this process. By effectively extracting holes and blocking electrons, these HTMs reduce charge accumulation at the perovskite/HTM interface, thereby suppressing interfacial recombination and contributing to higher device voltage and efficiency. aps.orgrsc.org

Fluorescent Sensors

The inherent photophysical properties of the carbazole ring system make it an excellent fluorophore. Carbazole-based compounds are known for their good chemical stability and high fluorescence quantum yields. clockss.org The this compound unit is used as a scaffold in chemosensors, where its fluorescence can be modulated by the presence of specific analytes. clockss.org

Researchers have designed and synthesized fluorescent sensors for the detection of metal ions by constructing a molecule with two key moieties: a 9-alkyl-9H-carbazole group that acts as the fluorophore and a separate unit that provides a recognition and binding site for the target ion. clockss.org For example, a sensor based on 9-ethyl-9H-carbazole and di-2-picolylamine was developed for the selective detection of copper (Cu²⁺) ions in an aqueous solution through fluorescence quenching. clockss.org Similarly, carbazole derivatives have been used to create fluorescent probes for the detection of zinc (Zn²⁺) ions. mdpi.com The 2-ethylhexyl group is often used in these applications to ensure the sensor molecule is soluble in the desired testing medium. nih.gov The compound N-(2-ethylhexyl)carbazole (EHCz) itself has been reported as a highly suitable monomolecular liquid scintillator, underscoring its intrinsic fluorescence capabilities. nih.gov

Other Emerging Optoelectronic and Electronic Applications

Beyond sensing, the favorable electronic properties of this compound have led to its incorporation into a variety of other organic electronic devices.

The carbazole moiety is well-known for its effective hole-transporting capabilities, making it a prime candidate for the active layer in p-channel Organic Field-Effect Transistors (OFETs). mdpi.comnbinno.com The role of the 9-(2-ethylhexyl) substituent is critical for this application, as it significantly improves the solubility of carbazole-based molecules and polymers, enabling their deposition from solution to form thin films—a key requirement for device fabrication. researchgate.net

Research into oligocarbazole–thiophene (B33073) derivatives, where the length of the alkyl chain at the 9-position of the carbazole was varied, demonstrated the importance of this substituent in optimizing device performance. researchgate.net The alkyl chains influence the molecular packing and morphology of the thin film, which in turn affects the charge carrier mobility. While a derivative with a dodecyl chain showed the highest mobility (up to 0.12 cm² V⁻¹ s⁻¹), the study underscores the principle that tuning the alkyl substituent is a powerful strategy for enhancing OFET performance. researchgate.net Similarly, novel indolo[3,2-b]carbazole (B1211750) derivatives have achieved high hole mobilities of 0.22 cm²V⁻¹ s⁻¹ with on/off ratios around 10⁵, further establishing the utility of the carbazole core in high-performance transistors. rsc.org

Table 2: Performance of OFETs Based on Carbazole Derivatives This table is interactive. You can sort and filter the data.

| Active Material | Fabrication Method | Hole Mobility (μh) | On/Off Ratio | Reference |

|---|---|---|---|---|

| Indolo[3,2-b]carbazole derivative | - | 0.22 cm² V⁻¹ s⁻¹ | ~10⁵ | rsc.org |

| Oligocarbazole–bithiophene (dodecyl chain) | Solution Casting | 0.12 cm² V⁻¹ s⁻¹ | - | researchgate.net |

Electrochromic devices (ECDs) change color in response to an applied voltage. Polymers incorporating this compound units are excellent candidates for these applications due to the stable and reversible redox behavior of the carbazole group. mdpi.commdpi.com Upon electrochemical oxidation, the electronic structure of the carbazole unit changes, altering its light absorption properties and resulting in a visible color change.